molecular formula C15H12BrN3O2 B4112531 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4112531
M. Wt: 346.18 g/mol
InChI Key: IFQUYKDSGSTZPI-UHFFFAOYSA-N
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Description

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of the compound are still being investigated.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on normal cells. The compound has been found to have a high binding affinity for certain metal ions, which could potentially lead to the development of new metal-based drugs. Additionally, the compound has been found to exhibit fluorescence properties, which could be useful for imaging and sensing applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its low toxicity and lack of adverse effects on normal cells. Additionally, the compound has been found to be stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, one limitation of using the compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of focus could be on further elucidating the mechanism of action of the compound, which could lead to the development of more effective anticancer drugs. Additionally, the compound could be further studied for its potential use as a fluorescent probe for imaging and sensing applications. Further research could also be conducted on the compound's potential use as a ligand for metal ion coordination chemistry. Finally, the synthesis method could be further optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its potential use as a fluorescent probe for imaging and sensing applications. Additionally, it has been investigated for its potential use as a ligand for metal ion coordination chemistry.

Properties

IUPAC Name

5-[1-(4-bromophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10(20-12-7-5-11(16)6-8-12)15-18-14(19-21-15)13-4-2-3-9-17-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUYKDSGSTZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

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